BRP

Description

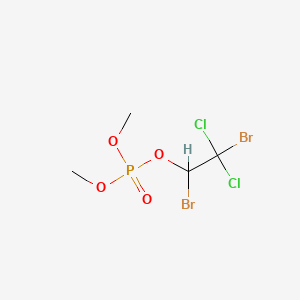

Naled is an dialkyl phosphate resulting from the formal condensation of the acidic hydroxy group of dimethyl hydrogen phosphate with the alcoholic hydroxy group of 1,2-dibromo-2,2-dichloroethanol. An organophosphate insecticide, it is no longer approved for use within the European Union. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an EC 3.1.1.8 (cholinesterase) inhibitor, an acaricide, an agrochemical, an antibacterial agent and an antifungal agent. It is a dialkyl phosphate, an organophosphate insecticide, an organochlorine compound and an organobromine compound.

(±)-Naled is an Agricultural insecticide, acaricide, bactericide and fungicide (±)-Naled belongs to the family of Organophosphate Esters. These are organic compounds containing phosphoric acid ester functional group.

An organophosphate cholinesterase inhibitor that is used as an insecticide and as an acaricide.

Structure

3D Structure

Properties

IUPAC Name |

(1,2-dibromo-2,2-dichloroethyl) dimethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br2Cl2O4P/c1-10-13(9,11-2)12-3(5)4(6,7)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYMVQAILCEWRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC(C(Cl)(Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br2Cl2O4P | |

| Record name | NALED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NALED | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0925 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024209 | |

| Record name | Naled | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Naled is a white solid that may be dissolved in a liquid organic carrier with a pungent odor. It is a water emulsifiable liquid. It is insoluble in water and sinks in water. It can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. If it is in liquid form, it can easily penetrate the soil and contaminate groundwater and nearby streams. It is used as a pesticide., Colorless to white solid or straw-colored liquid (above 80 degrees F) with a slightly pungent odor. [insecticide]; [NIOSH], Solid, COLOURLESS-TO-YELLOW LIQUID OR WHITE CRYSTALS WITH PUNGENT ODOUR., Colorless to white solid or straw-colored liquid (above 80 °F) with a slightly pungent odor., Colorless to white solid or straw-colored liquid (above 80 °F) with a slightly pungent odor. [insecticide] | |

| Record name | NALED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naled | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/462 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (±)-Naled | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NALED | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0925 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL-1,2-DIBROMO-2,2-DICHLOROETHYL PHOSPHATE (NALED) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/346 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl-1,2-dibromo-2,2-dichlorethyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0225.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

392 °F at 760 mmHg approx. (USCG, 1999), BP: 110 °C at 0.5 mm Hg, at 0.066kPa: 110 °C, 392 °F, Decomposes | |

| Record name | NALED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NALED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NALED | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0925 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL-1,2-DIBROMO-2,2-DICHLOROETHYL PHOSPHATE (NALED) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/346 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl-1,2-dibromo-2,2-dichlorethyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0225.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), In water, 1.5 mg/L, temp not specified, Slightly soluble in aliphatic solvents; very soluble in aromatic solvents, Readily soluble in chlorinated solvents; slightly soluble in mineral oils, Soluble in methylene chloride; relatively soluble in acetonitrile, ethyl acetate, acetone, methanol, Freely soluble in chlorinated hydrocarbons, ketones, alcohols; sparingly soluble in petroleum solvents., Solubility in water: none, Insoluble | |

| Record name | NALED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NALED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NALED | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0925 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dimethyl-1,2-dibromo-2,2-dichlorethyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0225.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.97 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.96 at 25 °C/4 °C, Relative density (water = 1): 1.96 (25 °C), 1.97 at 68 °F, (77 °F): 1.96 | |

| Record name | NALED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NALED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NALED | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0925 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL-1,2-DIBROMO-2,2-DICHLOROETHYL PHOSPHATE (NALED) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/346 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl-1,2-dibromo-2,2-dichlorethyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0225.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 13.2 | |

| Record name | NALED | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0925 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0002 mmHg (NIOSH, 2023), 0.0002 [mmHg], 2.0X10-4 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.26, 0.0002 mmHg | |

| Record name | NALED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naled | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/462 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NALED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NALED | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0925 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL-1,2-DIBROMO-2,2-DICHLOROETHYL PHOSPHATE (NALED) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/346 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl-1,2-dibromo-2,2-dichlorethyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0225.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Dichlorvos is frequently an impurity of technical naled | |

| Record name | NALED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pure compound is a solid; technical compound is moderately volatile, Usually obtained as a liquid; has been crystallized, White solid, Colorless to white solid or straw colored liquid (above 80 degrees F). | |

CAS No. |

300-76-5 | |

| Record name | NALED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naled | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naled [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naled | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naled | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NALED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAM1AI9KU1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NALED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NALED | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0925 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL-1,2-DIBROMO-2,2-DICHLOROETHYL PHOSPHATE (NALED) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/346 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

80.6 °F (USCG, 1999), 27 °C, 26 °C, 26.5-27.5 °C, 80 °F | |

| Record name | NALED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NALED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (±)-Naled | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NALED | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0925 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL-1,2-DIBROMO-2,2-DICHLOROETHYL PHOSPHATE (NALED) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/346 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl-1,2-dibromo-2,2-dichlorethyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0225.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Environmental Fate and Persistence of Naled in Aquatic Ecosystems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naled, an organophosphate insecticide, is utilized for the control of adult mosquitoes and other flying insects. Its application, particularly through aerial spraying, raises significant questions regarding its behavior, persistence, and ultimate fate in aquatic environments. This technical guide provides an in-depth analysis of the environmental transformation of naled, its primary degradation product dichlorvos (DDVP), and their impact on aquatic ecosystems. The information is presented to support risk assessment, environmental monitoring, and the development of safer, more sustainable pest control strategies.

Chemical and Physical Properties

A thorough understanding of the environmental fate of naled begins with its fundamental chemical and physical properties, which are summarized below.

| Property | Value | Reference |

| Chemical Name | 1,2-dibromo-2,2-dichloroethyl dimethyl phosphate | |

| CAS Number | 300-76-5 | |

| Molecular Formula | C4H7Br2Cl2O4P | |

| Molecular Weight | 380.79 g/mol | |

| Water Solubility | Very poorly soluble | [1](2) |

| Vapor Pressure | High (evaporates quickly) | [1](2) |

Degradation of Naled in Aquatic Environments

Naled is a non-persistent insecticide that rapidly degrades in the aquatic environment through two primary mechanisms: hydrolysis and photolysis. The primary and most toxic degradation product of naled is dichlorvos (DDVP), another organophosphate insecticide.

Degradation Pathways

The degradation of naled to dichlorvos is a critical transformation to consider in environmental risk assessments.

Figure 1: Primary degradation pathway of Naled to Dichlorvos (DDVP).

Hydrolysis

The hydrolysis of naled is significantly influenced by the pH of the water. The rate of degradation increases as the pH becomes more alkaline.

| pH | Half-life (hours) | Reference |

| 5 | 96 | [1](2) |

| 7 | 15.4 | [1](2) |

| 9 | 1.6 | [1](2) |

Photolysis

Sunlight significantly accelerates the degradation of naled in aquatic environments.

| Condition | Half-life | Reference |

| Direct Sunlight (on inert surfaces) | ~1-2 hours | [1](2) |

| Freshwater (exposed to light, 23°C) | ~15 minutes | [3](4) |

| Freshwater (dark, 23°C) | 20 hours | [3](4) |

Persistence in Sediment

Naled that reaches the sediment also undergoes degradation, with temperature being a key influencing factor.

| Sediment Type | Temperature (°C) | Half-life (hours) | Reference |

| Marl | 22.5 | 3 | |

| Beach Sand | 22.5 | 5 | |

| Marl | 30 | 1 | |

| Beach Sand | 30 | 3 |

Experimental Protocols

The determination of the environmental fate of naled relies on standardized and rigorous experimental methodologies. The following provides an overview of the typical protocols employed in these studies.

Hydrolysis and Photolysis Studies Workflow

Figure 2: General experimental workflow for hydrolysis and photolysis studies.

Hydrolysis Protocol (based on general OECD guidelines):

-

Test Solutions: Prepare sterile aqueous buffer solutions at various pH levels (e.g., 4, 7, and 9).

-

Application of Test Substance: Add a known concentration of naled to the buffer solutions.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C) to prevent photolysis.

-

Sampling: Collect aliquots from each solution at predetermined time intervals.

-

Analysis: Immediately analyze the samples for the concentration of naled and its degradation products using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Determine the rate of hydrolysis and calculate the half-life at each pH.

Photolysis Protocol (based on general OECD guidelines):

-

Test Solutions: Prepare aqueous solutions of naled in sterile, purified water.

-

Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). The intensity of the light should be measured and controlled.

-

Exposure: Expose the test solutions to the light source at a constant temperature. Dark controls (wrapped in aluminum foil) should be run in parallel to account for any hydrolysis.

-

Sampling and Analysis: Follow the same sampling and analysis procedures as for the hydrolysis study.

-

Data Analysis: Calculate the rate of photolysis and the photolytic half-life, correcting for any degradation observed in the dark controls.

Analytical Methods

The accurate quantification of naled and dichlorvos in environmental samples is crucial for assessing their fate and persistence.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the analysis of naled and DDVP in water and biota. It involves separating the compounds using liquid chromatography followed by detection and quantification using a mass spectrometer. The estimated limits of detection in water can be as low as 10 ng/L for naled and 1 ng/L for dichlorvos.[3][5]

-

Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD): This method is also used for the analysis of organophosphate pesticides like naled and DDVP. It involves separating the compounds by gas chromatography and detecting them with a nitrogen-phosphorus detector, which is selective for compounds containing these elements.

Ecotoxicity in Aquatic Ecosystems

Both naled and its primary degradation product, dichlorvos, exhibit toxicity to aquatic organisms. The following tables summarize the available acute toxicity data for various aquatic species.

Acute Toxicity of Naled to Aquatic Organisms

| Species | Endpoint | Value (µg/L) | Exposure Duration | Reference |

| Daphnid (Invertebrate) | EC50 | 0.35 | 48 hours | [6](6) |

| Lake Trout (Salvelinus namaycush) | LC50 | 87 | 96 hours | [6](6) |

Acute Toxicity of Dichlorvos (DDVP) to Aquatic Organisms

| Species | Endpoint | Value (µg/L) | Exposure Duration | Reference |

| Asian Sea Bass (Lates calcarifer) | LC50 | 320 | 96 hours | [7](7) |

Experimental Protocols for Ecotoxicity Testing

Standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are followed to ensure the reliability and comparability of ecotoxicity data.

-

OECD 203: Fish, Acute Toxicity Test: This guideline details a 96-hour test to determine the concentration of a substance that is lethal to 50% of the test fish (LC50).[8][9]

-

OECD 202: Daphnia sp. Acute Immobilisation Test: This 48-hour test determines the concentration of a substance that immobilizes 50% of the daphnids (EC50).[3][10][11][12][13]

-

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This 72-hour test measures the effect of a substance on the growth of algae, determining the concentration that inhibits growth by 50% (EC50).[1][14][15][16][17]

Bioconcentration

Bioconcentration is the process by which a chemical substance accumulates in an organism from the surrounding water. The bioconcentration factor (BCF) is a measure of this potential.

Conclusion

Naled is a non-persistent insecticide in aquatic ecosystems, undergoing rapid degradation through hydrolysis and photolysis to its primary metabolite, dichlorvos. The persistence of both compounds is influenced by environmental factors such as pH, temperature, and sunlight, with half-lives typically in the range of minutes to hours under environmentally relevant conditions. While both naled and DDVP are toxic to aquatic organisms, their rapid degradation mitigates the potential for long-term exposure and significant bioconcentration. This technical guide provides essential data and methodological insights for a comprehensive understanding of the environmental fate of naled, which is critical for conducting accurate environmental risk assessments and ensuring the protection of aquatic life. Further research on the sublethal effects of transient exposure to naled and DDVP on a wider range of aquatic species would enhance our understanding of their overall ecological impact.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. Naled General Fact Sheet [npic.orst.edu]

- 3. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]

- 4. Field Assessment of Naled and Its Primary Degradation Product (Dichlorvos) in Aquatic Ecosystems Following Aerial Ultra-low Volume Application for Mosquito Control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Field Assessment of Naled and Its Primary Degradation Product (Dichlorvos) in Aquatic Ecosystems Following Aerial Ultra-low Volume Application for Mosquito Control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. entomologyjournals.com [entomologyjournals.com]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. m.youtube.com [m.youtube.com]

- 10. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 11. fera.co.uk [fera.co.uk]

- 12. biotecnologiebt.it [biotecnologiebt.it]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 15. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 16. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]

- 17. fera.co.uk [fera.co.uk]

Toxicological Profile of Naled on Non-Target Invertebrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naled, an organophosphate insecticide, is utilized for the control of various insect pests, including mosquitoes. Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects. While effective against target pests, the broad-spectrum nature of Naled raises significant concerns regarding its impact on non-target invertebrate populations. This technical guide provides a comprehensive overview of the toxicological effects of Naled on a range of non-target invertebrates, including terrestrial and aquatic species. It summarizes key toxicity data, details experimental methodologies for assessing its effects, and visualizes its mechanism of action and environmental fate. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development to inform risk assessments and the development of safer pest control alternatives.

Introduction

Naled (1,2-dibromo-2,2-dichloroethyl dimethyl phosphate) is a non-systemic, contact and stomach insecticide and acaricide.[1] Its primary application is in the control of adult mosquitoes, though it is also used in agriculture to manage pests on various crops.[2] The primary mechanism of toxicity for Naled, like other organophosphates, is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[1] This leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing persistent nerve stimulation, paralysis, and ultimately death in susceptible organisms.[3][4]

A significant aspect of Naled's environmental profile is its rapid degradation. It breaks down in the environment through processes like hydrolysis and photolysis.[5][6] A primary and more persistent degradation product of Naled is dichlorvos (DDVP), which is also an organophosphate insecticide with its own toxicological concerns.[5][6][7] The rapid degradation of Naled itself, coupled with the toxicity of its metabolites, necessitates a thorough understanding of its overall impact on non-target invertebrate communities.

Toxicological Data on Non-Target Invertebrates

The toxicity of Naled to non-target invertebrates varies significantly across different species and environmental compartments. The following tables summarize the available quantitative data for key indicator species.

Aquatic Invertebrates

Naled is classified as very highly toxic to freshwater invertebrates.[3] The following table presents acute toxicity data for representative aquatic invertebrate species.

| Species | Endpoint | Duration | Concentration (µg/L) | Reference |

| Daphnia magna (Water flea) | 48h EC50 | 48 hours | 0.4 | [3] |

| Gammarus fasciatus (Amphipod) | 96h LC50 | 96 hours | 18 | [3] |

| Stoneflies | 96h LC50 | 96 hours | 8 | [3] |

| Mysid Shrimp | 96h LC50 | 96 hours | Highly Toxic | [3] |

| Oysters | 96h LC50 | 96 hours | Highly Toxic | [3] |

Table 1: Acute Toxicity of Naled to Aquatic Invertebrates

Terrestrial Invertebrates (Excluding Bees)

Data on the direct toxicity of Naled to soil-dwelling invertebrates is less abundant in publicly available literature. However, the impact of pesticides on soil organisms is a growing area of concern.[8][9]

| Species | Endpoint | Duration | Concentration (mg/kg soil) | Reference |

| Eisenia fetida (Earthworm) | 14d LC50 | 14 days | Data Not Available | - |

Honey Bees (Apis mellifera)

Naled is recognized as being highly toxic to bees through direct contact.[3]

| Exposure Route | Endpoint | Value (µ g/bee ) | Reference |

| Contact | LD50 | 0.48 | [3] |

Table 3: Acute Contact Toxicity of Naled to Honey Bees

Experimental Protocols

The toxicological data presented in this guide are derived from standardized experimental protocols. The following sections detail the methodologies for key invertebrate toxicity tests, primarily based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Aquatic Invertebrate Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to daphnids, typically Daphnia magna.

-

Test Organism: Young daphnids, less than 24 hours old at the start of the test.

-

Test Duration: 48 hours.

-

Test Design: Daphnids are exposed to a range of at least five concentrations of the test substance in a static or semi-static system. A control group is run in parallel. At least 20 animals, divided into four replicates of five, are used for each concentration and the control.

-

Endpoint: Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel, is recorded at 24 and 48 hours. The primary endpoint is the 48-hour EC50 (the concentration that causes immobilisation in 50% of the test organisms).

-

Test Conditions: The test is conducted at a constant temperature (20 ± 2 °C) with a defined light-dark cycle. The test medium is a reconstituted or natural water with a pH of 6-9 and a specified hardness. No feeding occurs during the test.

-

Data Analysis: The EC50 values and their 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.[1][6][7][10][11]

Earthworm Reproduction Test (Based on OECD Guideline 222)

This test evaluates the effects of a substance on the reproductive output of earthworms, typically Eisenia fetida or Eisenia andrei.

-

Test Organism: Adult earthworms with a visible clitellum.

-

Test Duration: 8 weeks (4 weeks of exposure followed by a 4-week observation period for reproduction).

-

Test Design: Adult earthworms are exposed to a range of concentrations of the test substance mixed into an artificial soil substrate. The application can also be done by spraying the substance onto the soil surface. The design includes a control group and typically 5-8 test concentrations with four replicates per concentration. Ten adult worms are used per replicate.

-

Endpoints:

-

Mortality and Body Weight: Assessed after the initial 4-week exposure period. The 28-day LC50 can be determined.

-

Reproduction: After the 4-week exposure, the adult worms are removed, and the soil is incubated for another 4 weeks. The number of juvenile worms produced is then counted. The endpoints are the No Observed Effect Concentration (NOEC) and the ECx (the concentration causing an x% reduction in reproductive output).

-

-

Test Conditions: The test is conducted in a controlled environment with standardized artificial soil, temperature, and moisture content.

-

Data Analysis: Statistical analysis is used to determine the LC50, NOEC, and ECx values for mortality, growth, and reproduction.[5]

Visualizations: Mechanism of Action and Environmental Fate

Signaling Pathway: Acetylcholinesterase Inhibition by Naled

The primary mode of action of Naled is the inhibition of the acetylcholinesterase (AChE) enzyme. The following diagram illustrates this process.

Caption: Mechanism of acetylcholinesterase inhibition by Naled.

Environmental Fate and Transport of Naled

Naled is non-persistent in the environment, undergoing rapid degradation through several pathways. The following diagram illustrates its environmental fate.

Caption: Environmental fate and degradation pathways of Naled.

Conclusion

The information compiled in this technical guide highlights the significant toxicological impact of Naled on a variety of non-target invertebrates. While its rapid environmental degradation is a notable characteristic, the formation of the toxic metabolite dichlorvos extends its potential for adverse effects. The high toxicity to bees and aquatic invertebrates underscores the need for careful risk assessment and the implementation of mitigation strategies to protect these vulnerable populations. The provided experimental protocols offer a framework for the continued evaluation of Naled and other pesticides. For researchers and professionals in drug and pesticide development, this guide serves as a foundational document for understanding the ecotoxicological profile of Naled and for pursuing the development of more selective and environmentally benign pest control solutions. Further research is critically needed to fill the existing data gaps, particularly concerning the chronic and sublethal effects of Naled and its degradation products on a wider range of invertebrate species, especially those inhabiting soil ecosystems.

References

- 1. Naled | C4H7Br2Cl2O4P | CID 4420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naled - Wikipedia [en.wikipedia.org]

- 3. hermes.cde.state.co.us [hermes.cde.state.co.us]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. mosquitocontrolfacts.com [mosquitocontrolfacts.com]

- 6. Field Assessment of Naled and Its Primary Degradation Product (Dichlorvos) in Aquatic Ecosystems Following Aerial Ultra-low Volume Application for Mosquito Control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Naled in the United States: Harmful Health Effects and Widespread Use - Earthjustice [earthjustice.org]

- 8. lagranja.ups.edu.ec [lagranja.ups.edu.ec]

- 9. neuroquantology.com [neuroquantology.com]

- 10. Hydrolysis of the Zika pesticide naled: Kinetics and mechanistic investigation [morressier.com]

- 11. researchgate.net [researchgate.net]

Synergistic Toxicity of Naled and Dichlorvos in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The organophosphate insecticides naled and dichlorvos are frequently encountered together in agricultural and public health settings due to the metabolic conversion of naled to the more potent and toxic dichlorvos. This technical guide provides a comprehensive overview of the synergistic toxicity observed between these two compounds in animal models. The primary mechanism underlying this potentiation is the in vivo biotransformation of naled, which acts as a pro-drug, to dichlorvos, a potent acetylcholinesterase (AChE) inhibitor. This leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis. Furthermore, exposure to dichlorvos, and by extension, combined exposure with naled, has been shown to induce significant oxidative stress, further contributing to cellular damage and organ toxicity. This guide synthesizes available data on their combined toxicological effects, details relevant experimental methodologies, and visualizes the key signaling pathways involved in their synergistic action.

Data Presentation: Quantitative Toxicological Data

Below are tables summarizing the reported oral LD50 values for naled and dichlorvos individually in rats, which underscores the higher toxicity of the metabolic product. The synergistic effect in a co-exposure scenario would be expected to result in a lower combined LD50 than for either compound administered alone.

Table 1: Acute Oral LD50 of Naled and Dichlorvos in Rats

| Compound | Animal Model | Oral LD50 (mg/kg) | Reference |

| Naled | Rat (female Wistar) | 280.9 | [1] |

| Naled | Rat | 91 - 430 | [2] |

| Dichlorvos | Rat (male Sherman) | 80 | [3] |

| Dichlorvos | Rat (female Sherman) | 56 | [3] |

| Dichlorvos | Rat (male Fischer 344) | 97.5 | [3] |

Table 2: Acetylcholinesterase Inhibition by Dichlorvos

| Compound | Enzyme Source | IC50 | Reference |

| Dichlorvos | Liposcelis bostrychophila AChE | 324 nM | [4] |

| Dichlorvos | Liposcelis entomophila AChE | 612 nM | [4] |

| Dichlorvos | Tambaqui (Colossoma macropomum) brain AChE | 0.368 µM (0.081 ppm) | [5] |

Studies on combined exposure of dichlorvos with other organophosphates have demonstrated synergistic effects, including a more pronounced depletion of norepinephrine and dopamine levels, and a greater decrease in the glutathione (GSH) to oxidized glutathione (GSSG) ratio, indicative of increased oxidative stress[6].

Experimental Protocols

Detailed below are representative experimental protocols for assessing the synergistic toxicity of naled and dichlorvos in a rat model, based on common methodologies for organophosphate toxicity studies.

In Vivo Acute Synergistic Toxicity Assessment

Objective: To determine the potentiation of toxicity when naled and dichlorvos are co-administered.

Animal Model: Adult male and female Wistar rats (8-10 weeks old, 200-250g).

Groups:

-

Control (vehicle only, e.g., corn oil)

-

Naled alone (multiple dose levels to determine LD50)

-

Dichlorvos alone (multiple dose levels to determine LD50)

-

Naled and Dichlorvos combination (various ratios and dose levels)

Administration: Oral gavage.

Procedure:

-

Animals are fasted overnight prior to dosing.

-

Naled and dichlorvos are dissolved in a suitable vehicle (e.g., corn oil).

-

Animals are administered a single oral dose of the respective compounds or combination.

-

Post-administration, animals are observed for clinical signs of toxicity (e.g., tremors, salivation, lacrimation, convulsions) at regular intervals (e.g., 30 minutes, 1, 2, 4, 8, 24, and 48 hours) and mortality is recorded for up to 14 days.[3]

-

LD50 values for individual and combined exposures are calculated using probit analysis.

Biochemical Assessment of Acetylcholinesterase Inhibition and Oxidative Stress

Objective: To quantify the impact of co-exposure on key biochemical markers.

Animal Model and Groups: As described above. Doses used are typically sublethal (e.g., a fraction of the LD50).

Procedure:

-

Animals are dosed as described in the acute toxicity protocol.

-

At predetermined time points (e.g., 2, 4, 8, 24 hours) post-dosing, animals are euthanized, and blood and brain tissue are collected.

-

Acetylcholinesterase (AChE) Activity:

-

Brain tissue is homogenized in a suitable buffer.

-

AChE activity in brain homogenates and red blood cell lysates is measured spectrophotometrically using the Ellman method, which quantifies the reaction of thiocholine (produced from acetylcholine hydrolysis) with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[7]

-

-

Oxidative Stress Markers:

-

Brain tissue homogenates are used to measure levels of:

-

Lipid Peroxidation (LPO): Assessed by measuring malondialdehyde (MDA) levels.

-

Reduced Glutathione (GSH): Quantified using various colorimetric assays.

-

Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) activities: Measured using specific enzyme activity assay kits.[8]

-

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Metabolic activation of naled to dichlorvos enhances acetylcholinesterase inhibition.

Caption: Workflow for in vivo assessment of naled and dichlorvos synergistic toxicity.

Conclusion

The synergistic toxicity of naled and dichlorvos in animal models is primarily driven by the metabolic conversion of naled to the more potent acetylcholinesterase inhibitor, dichlorvos. This leads to enhanced cholinergic toxicity and is often accompanied by increased oxidative stress. While direct quantitative data on the potentiation of LD50 values is limited, the established mechanism of action and data from combined exposures with other organophosphates strongly support a greater than additive toxic effect. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the nuances of this synergistic interaction and to develop effective countermeasures. Future research should focus on obtaining precise quantitative data for the combined toxicity of naled and dichlorvos to better inform risk assessments and regulatory standards.

References

- 1. Naled | C4H7Br2Cl2O4P | CID 4420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EXTOXNET PIP - NALED [extoxnet.orst.edu]

- 3. HEALTH EFFECTS - Toxicological Profile for Dichlorvos - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The effect of the insecticide dichlorvos on esterase activity extracted from the psocids, Liposcelis bostrychophila and L. entomophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of dichlorvos on the acetylcholinesterase from tambaqui (Colossoma macropomum) brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of combined exposure to dichlorvos and monocrotophos on blood and brain biochemical variables in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Bioaccumulation and Bioconcentration of Naled in Fish: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naled, an organophosphate insecticide, is characterized by its rapid degradation in aquatic environments, primarily to dichlorvos (DDVP). While Naled itself exhibits a low potential for bioaccumulation in fish, its primary degradant, dichlorvos, can be temporarily absorbed. This technical guide synthesizes the available data on the bioaccumulation and bioconcentration of Naled and dichlorvos in fish. Due to a notable lack of specific quantitative bioaccumulation data for Naled in peer-reviewed literature, this document focuses on the transient accumulation of its metabolite, dichlorvos, and provides a framework for assessing organophosphate bioaccumulation based on established guidelines. The primary mechanism of toxic action for Naled and its metabolite, the inhibition of acetylcholinesterase, is also detailed.

Introduction

Naled is a non-systemic insecticide and acaricide with a short half-life in the environment.[1] Its use in agriculture and for mosquito control necessitates an understanding of its potential impact on non-target aquatic organisms, particularly fish. Bioaccumulation and bioconcentration are key toxicological endpoints for assessing the environmental risk of chemical substances. Bioconcentration refers to the accumulation of a chemical in an organism directly from the surrounding water, while bioaccumulation includes uptake from all sources, including food. The bioconcentration factor (BCF) is a critical parameter in this assessment.

While Naled is known to be moderately to very highly toxic to freshwater fish, its rapid degradation generally limits its persistence and, consequently, its potential for significant bioaccumulation.[1][2] The primary focus of concern regarding accumulation shifts to its more stable degradation product, dichlorvos.

Quantitative Data on Bioaccumulation and Bioconcentration

Table 1: Bioconcentration and Toxicokinetic Parameters for Dichlorvos (DDVP) in Fish

| Parameter | Value | Species | Tissue | Exposure Conditions | Source |

| Bioconcentration Factor (BCF) | Data Not Available | - | - | - | - |

| Uptake | Temporarily accumulates in tissue within an hour of application. | Fish (unspecified) | Tissue | Tank exposure to Naled | [2] |

| Depuration | Extremely small amounts found after seven days of exposure. | Fish (unspecified) | Tissue | Tank exposure to Naled | [2] |

Note: The table highlights the limited availability of specific BCF values for dichlorvos in fish. The information provided is qualitative, indicating transient accumulation.

Experimental Protocols for Assessing Bioconcentration in Fish

A standardized approach for determining the bioconcentration of a chemical in fish is outlined in the OECD Test Guideline 305. This protocol involves an exposure (uptake) phase followed by a depuration (elimination) phase.

Hypothetical Experimental Protocol for Naled Bioconcentration Study (based on OECD 305)

-

Test Organism: A standard fish species, such as Rainbow Trout (Oncorhynchus mykiss), Fathead Minnow (Pimephales promelas), or Zebrafish (Danio rerio).

-

Test Substance: Naled, dissolved in a suitable solvent if necessary, and introduced into the test water.

-

Exposure Phase:

-

Fish are exposed to a constant, sublethal concentration of Naled in a flow-through system.

-

The duration of the uptake phase is typically 28 days, or until a steady-state concentration in the fish tissue is reached.

-

Water and fish tissue samples are collected at regular intervals for analysis of Naled and dichlorvos concentrations.

-

-

Depuration Phase:

-

After the exposure phase, the remaining fish are transferred to a clean, Naled-free water system.

-

Fish are sampled at regular intervals to determine the rate of elimination of Naled and dichlorvos.

-

-

Analytical Method: Gas chromatography or high-performance liquid chromatography would be suitable for quantifying Naled and dichlorvos residues in water and fish tissue.

-

Data Analysis: The uptake and depuration data are used to calculate the bioconcentration factor (BCF), uptake rate constant (k₁), and depuration rate constant (k₂).

Visualization of Key Processes

Experimental Workflow for a Fish Bioconcentration Study

A generalized workflow for a fish bioconcentration study.

Signaling Pathway: Acetylcholinesterase Inhibition

Naled and its primary metabolite, dichlorvos, are organophosphates that exert their toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.

Mechanism of Naled/Dichlorvos neurotoxicity via AChE inhibition.

Discussion

The available evidence strongly suggests that Naled has a low potential to bioaccumulate in fish due to its rapid degradation in aquatic environments.[1] The focus of toxicological concern, therefore, shifts to its primary degradation product, dichlorvos. While dichlorvos has been observed to accumulate temporarily in fish tissue, it is also eliminated relatively quickly.[2] This transient accumulation means that the risk of long-term bioaccumulation and biomagnification of Naled and its primary metabolite in fish is likely low.

The primary mechanism of toxicity for Naled and dichlorvos is the inhibition of acetylcholinesterase, leading to neurotoxic effects. This is a well-understood mechanism for organophosphate insecticides.

Conclusion

References

Naled's impact on soil microbial community structure and function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naled, a non-persistent organophosphate insecticide, is utilized for the control of various agricultural and public health pests. Its rapid degradation in the soil environment is primarily mediated by microbial activity. This technical guide provides a comprehensive overview of the methodologies used to assess the impact of Naled on the structure and function of soil microbial communities. While specific quantitative data on Naled's effects are not extensively available in public literature, this document presents a framework for such an investigation, including detailed experimental protocols and illustrative data based on studies of other organophosphate pesticides. The guide also visualizes key experimental workflows and the degradation pathway of Naled, offering a foundational resource for researchers in soil microbiology, ecotoxicology, and environmental science.

Introduction

Naled (dimethyl 1,2-dibromo-2,2-dichloroethyl phosphate) is an organophosphate insecticide that acts as a cholinesterase inhibitor, leading to the continuous firing of nerves and eventual death in target insects.[1][2] Upon introduction into the environment, Naled is characterized by its low persistence, with soil half-lives reported to be as short as 30 minutes to 1.4 hours in sandy loam soil.[1] This rapid degradation is attributed to hydrolysis, photolysis, and, significantly, the action of soil microorganisms.[1][3]

The primary degradation product of Naled is dichlorvos (DDVP), another organophosphate insecticide, which itself is a subject of environmental and health concern.[4][5] The profound influence of soil microbes on the fate of Naled underscores the importance of understanding the reciprocal relationship: the impact of Naled and its degradants on the soil microbial community's structure and function. Alterations in these microbial communities can have cascading effects on crucial ecosystem processes such as nutrient cycling, organic matter decomposition, and soil fertility.[6]

This guide synthesizes the current understanding of pesticide-microbe interactions to provide a detailed framework for assessing the specific impacts of Naled.

Quantitative Data on Microbial Community Impacts

While specific data on Naled's impact on soil microbial communities is limited, this section presents illustrative data based on the known effects of other organophosphate and broad-spectrum pesticides. These tables are intended to provide a template for the types of quantitative data that should be collected in a comprehensive study of Naled.

Table 1: Illustrative Impact of a Hypothetical Organophosphate Pesticide on Soil Microbial Biomass

| Treatment Group | Application Rate (mg/kg soil) | Microbial Biomass Carbon (µg C/g soil) | Percent Change from Control |

| Control | 0 | 450 ± 25 | - |

| Low Dose | 5 | 425 ± 30 | -5.6% |

| Recommended Field Rate | 10 | 380 ± 20 | -15.6% |

| High Dose | 50 | 290 ± 35 | -35.6% |

Table 2: Illustrative Impact of a Hypothetical Organophosphate Pesticide on Soil Enzyme Activity

| Treatment Group | Application Rate (mg/kg soil) | Dehydrogenase Activity (µg TPF/g soil/24h) | Urease Activity (µg NH4-N/g soil/2h) | Phosphatase Activity (µg pNP/g soil/h) |

| Control | 0 | 15.2 ± 1.8 | 85.6 ± 7.2 | 210.4 ± 15.5 |

| Low Dose | 5 | 14.1 ± 2.1 | 80.3 ± 6.8 | 198.7 ± 18.2 |

| Recommended Field Rate | 10 | 11.5 ± 1.5 | 65.2 ± 5.9 | 165.3 ± 14.1 |

| High Dose | 50 | 7.8 ± 1.1 | 42.1 ± 4.5 | 112.9 ± 10.8 |

Table 3: Illustrative Changes in Relative Abundance of Key Bacterial Phyla Following Hypothetical Organophosphate Application (16S rRNA Sequencing Data)

| Phylum | Control (%) | Low Dose (%) | Recommended Field Rate (%) | High Dose (%) |

| Proteobacteria | 35.2 | 38.9 | 45.1 | 52.3 |

| Acidobacteria | 20.1 | 18.5 | 15.3 | 11.2 |

| Actinobacteria | 15.8 | 14.2 | 11.9 | 8.7 |

| Bacteroidetes | 8.5 | 9.1 | 10.2 | 12.5 |

| Firmicutes | 5.3 | 4.8 | 3.9 | 2.9 |

| Others | 15.1 | 14.5 | 13.6 | 12.4 |

Experimental Protocols

This section details the methodologies required to generate the quantitative data presented above.

Soil Sampling and Preparation

-

Site Selection: Choose a site with no recent history of pesticide application.

-

Sample Collection: Collect topsoil (0-15 cm depth) from multiple points in a randomized or grid pattern.

-

Homogenization: Combine the subsamples to create a single composite sample. Sieve the soil through a 2 mm mesh to remove stones and large organic debris.

-

Acclimation: Pre-incubate the soil at a constant temperature (e.g., 25°C) and moisture content (e.g., 60% of water-holding capacity) for one week to allow the microbial community to stabilize.

Naled Application and Incubation

-

Pesticide Solutions: Prepare stock solutions of Naled in a suitable solvent (e.g., acetone).

-

Treatment Groups: Establish multiple treatment groups, including a control (solvent only), the recommended field application rate, and multiples of this rate (e.g., 5x, 10x) to assess dose-dependent effects.

-

Application: Apply the Naled solutions to the soil and mix thoroughly to ensure even distribution.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature and moisture level for a defined period (e.g., 30, 60, 90 days), with periodic sampling.

Analysis of Naled and Dichlorvos Residues

-

Extraction: Extract Naled and dichlorvos from soil samples using an appropriate organic solvent (e.g., acetonitrile or ethyl acetate).

-

Cleanup: Use solid-phase extraction (SPE) to remove interfering substances from the extract.

-

Quantification: Analyze the cleaned extracts using gas chromatography (GC) coupled with a nitrogen-phosphorus detector (NPD) or mass spectrometry (MS) for sensitive and specific quantification.

Soil Microbial Biomass Measurement

-

Chloroform Fumigation-Extraction: This is a standard method for determining microbial biomass carbon (MBC).

-

Procedure:

-

One subsample of soil is fumigated with ethanol-free chloroform for 24 hours to lyse microbial cells.

-

A non-fumigated control subsample is processed concurrently.

-

Both fumigated and non-fumigated samples are extracted with a salt solution (e.g., 0.5 M K₂SO₄).

-

The amount of organic carbon in the extracts is determined using a total organic carbon (TOC) analyzer.

-

MBC is calculated as the difference in extractable carbon between the fumigated and non-fumigated samples, divided by a correction factor (kEC).

-

Soil Enzyme Activity Assays

-

Dehydrogenase Activity:

-

Principle: Measures the overall oxidative activity of the microbial community.

-

Method: Incubate soil with 2,3,5-triphenyltetrazolium chloride (TTC), which is reduced by dehydrogenases to triphenyl formazan (TPF). The red-colored TPF is then extracted with methanol and quantified spectrophotometrically.

-

-

Urease Activity:

-

Principle: Measures the hydrolysis of urea to ammonia, a key step in nitrogen cycling.

-

Method: Incubate soil with a urea solution. The amount of ammonium released is quantified colorimetrically using the indophenol blue method.

-

-

Phosphatase Activity:

-

Principle: Measures the hydrolysis of organic phosphorus compounds to inorganic phosphate.

-

Method: Incubate soil with p-nitrophenyl phosphate (pNPP). The resulting p-nitrophenol (pNP) is quantified spectrophotometrically after extraction with a basic solution.

-

Soil Microbial Community Structure Analysis (16S rRNA Gene Sequencing)

-

DNA Extraction: Extract total genomic DNA from soil samples using a commercially available soil DNA isolation kit.